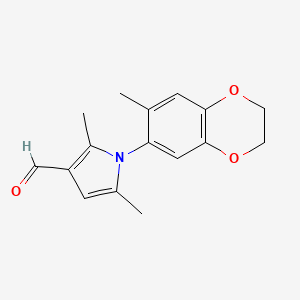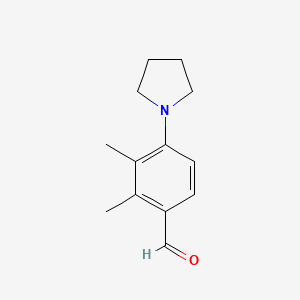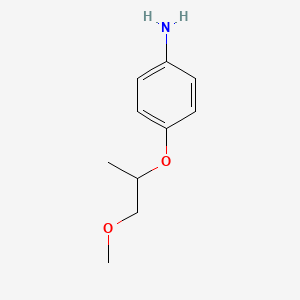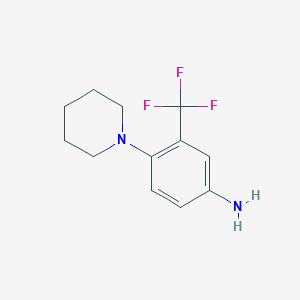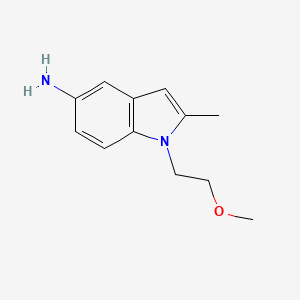
1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine, also known as MEMI, is an indole amine derivative that has become increasingly popular in recent years due to its potential as a synthetic intermediate and its wide range of applications in scientific research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine involves the condensation of 2-methyl-1H-indole-5-carboxaldehyde with 2-methoxyethylamine followed by reduction of the resulting imine.
Starting Materials
2-methyl-1H-indole-5-carboxaldehyde, 2-methoxyethylamine, Sodium borohydride (NaBH4), Methanol, Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Reaction
Step 1: Dissolve 2-methyl-1H-indole-5-carboxaldehyde (1.0 equiv) and 2-methoxyethylamine (1.2 equiv) in methanol (10 mL) and add a catalytic amount of hydrochloric acid (HCl)., Step 2: Heat the reaction mixture at reflux for 4-6 hours until TLC analysis shows complete consumption of the starting material., Step 3: Cool the reaction mixture to room temperature and add sodium hydroxide (NaOH) solution to adjust the pH to 9-10., Step 4: Extract the product with diethyl ether (3 x 20 mL) and combine the organic layers., Step 5: Wash the organic layer with water (2 x 20 mL), dry over sodium sulfate (Na2SO4), filter and concentrate the solvent under reduced pressure to obtain the crude product., Step 6: Dissolve the crude product in methanol (10 mL) and add a solution of sodium borohydride (NaBH4) (1.5 equiv) in methanol dropwise with stirring at 0-5°C., Step 7: Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis shows complete reduction of the imine., Step 8: Quench the reaction by adding water (10 mL) and acidify with hydrochloric acid (HCl) to pH 2-3., Step 9: Extract the product with diethyl ether (3 x 20 mL) and combine the organic layers., Step 10: Wash the organic layer with water (2 x 20 mL), dry over sodium sulfate (Na2SO4), filter and concentrate the solvent under reduced pressure to obtain the pure product.
Applications De Recherche Scientifique
1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has a wide range of applications in scientific research, including as a synthetic intermediate, as a reagent for the synthesis of other compounds, and as a tool to study the structure and function of various biological systems. 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine can also be used to study the effects of indole-based compounds on the nervous system, as well as to study the effects of chemical modifications on the activity of proteins and enzymes.
Mécanisme D'action
1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine is thought to act as an agonist at serotonin receptors, as well as at other serotonin-related receptors. It is also thought to act as an antagonist at certain types of receptors, including the 5-HT3 receptor, which is involved in the regulation of anxiety and depression. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has been shown to interact with other neurotransmitter systems, including the dopamine, norepinephrine, and GABA systems.
Effets Biochimiques Et Physiologiques
1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has been shown to have various biochemical and physiological effects. In laboratory studies, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has been found to increase the production of serotonin in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the production of pro-inflammatory cytokines. Finally, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has been found to have neuroprotective effects, which may be due to its ability to reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to synthesize. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine is highly soluble in aqueous solutions, making it ideal for use in a variety of experimental conditions. On the other hand, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has some limitations for use in laboratory experiments. It is not suitable for use in long-term experiments, as it is rapidly degraded in the presence of light and oxygen. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine is not suitable for use in experiments involving animals or humans, as it has not been thoroughly tested for safety or efficacy.
Orientations Futures
1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has a wide range of potential applications in scientific research, and there are many future directions that could be explored. For example, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine could be used to study the effects of indole-based compounds on the nervous system, as well as to study the effects of chemical modifications on the activity of proteins and enzymes. In addition, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine could be used to develop new therapeutic agents for the treatment of various neurological disorders, such as depression and anxiety. Finally, 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine could be used to develop new diagnostic tools for the detection of various diseases and conditions.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-2-methylindol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-7-10-8-11(13)3-4-12(10)14(9)5-6-15-2/h3-4,7-8H,5-6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWGQKZCVBUDKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CCOC)C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)
![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)

![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)
